1H-Indazol-1-amine
Overview
Description
1H-Indazol-1-amine is a heterocyclic compound . It is an important part of many natural products and marketed drugs . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazole includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of 1H-Indazol-1-amine consists of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-Indazol-1-amine include N–N bond formation employing oxygen as the terminal oxidant . A new practical synthesis of 1H-indazole is presented .
Scientific Research Applications
3. Antihypertensive Activity
- Summary of Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
4. Antidepressant Activity
- Summary of Application: Indazole-containing compounds have been used in the treatment of various mental health conditions, including depression .
5. Anti-inflammatory Activity
- Summary of Application: Indazole-containing compounds have been used to treat various inflammatory conditions .
6. Antibacterial Activity
- Summary of Application: Indazole-containing compounds have been used to treat various bacterial infections .
7. Antiproliferative Activity
- Summary of Application: 3-amino-1H-indazole-1-carboxamides have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
8. Synthesis of 6-aminoindazole Derivatives
- Summary of Application: 6-aminoindazole derivatives have been synthesized through acetylation and reductive amination with 6-amininoindazole as the starting material .
- Methods of Application: The synthesis of 6-aminoindazole derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material .
Safety And Hazards
Future Directions
properties
IUPAC Name |
indazol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-10-7-4-2-1-3-6(7)5-9-10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUUZXDACSQYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472031 | |
Record name | 1H-Indazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazol-1-amine | |
CAS RN |
33334-08-6 | |
Record name | 1H-Indazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.